molecular formula C21H15F5N4O4 B12409412 Lp-PLA2-IN-10

Lp-PLA2-IN-10

Cat. No.: B12409412
M. Wt: 482.4 g/mol
InChI Key: XTSLPMYBDSIBMU-UHFFFAOYSA-N
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Description

Lp-PLA2-IN-10 is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme involved in the hydrolysis of lipoprotein lipids or phospholipids. This compound has significant potential for research in neurodegenerative diseases such as Alzheimer’s disease, glaucoma, age-related macular degeneration, and cardiovascular diseases including atherosclerosis .

Preparation Methods

The synthesis of Lp-PLA2-IN-10 involves the preparation of cyclic pyrimidinones. The synthetic route and reaction conditions are detailed in patent WO2022001881A1. The process includes the use of specific reagents and catalysts to achieve the desired chemical structure . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Lp-PLA2-IN-10 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Lp-PLA2-IN-10 has a wide range of scientific research applications:

    Chemistry: It is used to study the inhibition of lipoprotein-associated phospholipase A2 and its effects on lipid metabolism.

    Biology: It helps in understanding the role of Lp-PLA2 in various biological processes, including inflammation and oxidative stress.

    Medicine: It is researched for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and other conditions related to lipid metabolism.

    Industry: It may be used in the development of new drugs and therapeutic agents targeting Lp-PLA2

Mechanism of Action

Lp-PLA2-IN-10 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, producing pro-inflammatory mediators. By inhibiting Lp-PLA2, this compound reduces the production of these mediators, thereby exerting anti-inflammatory and anti-atherogenic effects. The molecular targets and pathways involved include the inhibition of lysophosphatidylcholine production and the modulation of lipid metabolism .

Comparison with Similar Compounds

Similar compounds to Lp-PLA2-IN-10 include:

This compound is unique in its specific chemical structure and potency as an Lp-PLA2 inhibitor

Properties

Molecular Formula

C21H15F5N4O4

Molecular Weight

482.4 g/mol

IUPAC Name

7-[[3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxyphenyl]methoxy]-9-oxa-1,4,6-triazatricyclo[6.3.1.04,12]dodeca-6,8(12)-dien-5-one

InChI

InChI=1S/C21H15F5N4O4/c22-13-7-11(8-14(23)16(13)34-12-1-2-27-15(9-12)21(24,25)26)10-33-18-17-19-29(5-6-32-17)3-4-30(19)20(31)28-18/h1-2,7-9H,3-6,10H2

InChI Key

XTSLPMYBDSIBMU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(C(=NC2=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)OCCN31

Origin of Product

United States

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